

An In-depth Technical Guide to the Chemical Properties and Reactivity of Phenylacetone

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Compound of Interest

Compound Name: Phenylacetone

Cat. No.: B166967

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetone, also known as phenyl-2-propanone (P2P) or benzyl methyl ketone (BMK), is an organic compound with the chemical formula $C_6H_5CH_2COCH_3$.^{[1][2]} It is a colorless to pale yellow oil with a characteristic sweet, floral odor.^[3] This aromatic ketone serves as a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.^{[4][5]} However, its primary notoriety stems from its use as a precursor in the illicit synthesis of amphetamine and methamphetamine, leading to its classification as a controlled substance in many countries.^{[2][6]} This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to **phenylacetone**, tailored for professionals in research, and drug development.

Chemical and Physical Properties

Phenylacetone is a mono-substituted benzene derivative, featuring a phenyl group attached to an acetone moiety.^[2] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.^[4] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	References
Molecular Formula	C ₉ H ₁₀ O	[2]
Molecular Weight	134.18 g/mol	[7]
Appearance	Colorless to pale yellow liquid/oil	[2][3]
Odor	Sweet, floral	[3][4]
Boiling Point	214-216 °C	[2]
Melting Point	-15 °C	[3]
Density	1.006 g/mL	[2]
Solubility in water	Limited	[4]
Solubility in organic solvents	Soluble in ethanol, ether	[4]
CAS Number	103-79-7	[2]
Synonyms	1-Phenyl-2-propanone, Benzyl methyl ketone, Methyl benzyl ketone, P2P	[2][7]

Reactivity and Key Chemical Transformations

The reactivity of **phenylacetone** is primarily dictated by the ketone functional group and the adjacent methylene and methyl groups. It undergoes a variety of chemical reactions, including oxidation, reduction, and reactions at the α -carbon.

Oxidation

Phenylacetone can be oxidized to form phenylacetic acid.[3] This transformation is a key reaction and can be achieved using various oxidizing agents.

Reduction

The ketone functional group in **phenylacetone** can be reduced to a secondary alcohol, 1-phenyl-2-propanol.[3] This reduction can be accomplished using various reducing agents,

including aluminum isopropoxide in a Meerwein-Ponndorf-Verley (MPV) reduction.^{[1][3][8][9]}
The MPV reduction is a highly selective method for reducing ketones and aldehydes.^{[1][10][11]}

Reductive Amination

A critical reaction of **phenylacetone**, particularly in the context of illicit drug synthesis, is its reductive amination to produce amphetamine. This reaction involves the formation of an imine intermediate with ammonia, followed by reduction.

Haloform Reaction

As a methyl ketone, **phenylacetone** can undergo the haloform reaction.^[3] When treated with a halogen (iodine, bromine, or chlorine) in the presence of a base, it is converted to a carboxylate (phenylacetate) and a haloform (e.g., iodoform, bromoform, or chloroform).^{[4][12][13][14]}

Experimental Protocols

This section provides detailed methodologies for key experiments involving **phenylacetone**.

Synthesis of Phenylacetone from Phenylacetic Acid and Acetic Anhydride

This method involves the ketonic decarboxylation of phenylacetic acid with acetic anhydride.

Materials:

- Phenylacetic acid
- Acetic anhydride
- Sodium acetate (anhydrous)
- Dichloromethane
- Sodium hydroxide solution (dilute)
- Anhydrous sodium sulfate
- Round-bottom flask

- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine 50 g of phenylacetic acid, 25 g of anhydrous sodium acetate, and 850 ml of acetic anhydride.
- Equip the flask with a reflux condenser and heat the mixture with stirring for 40 hours.
- After reflux, arrange the apparatus for distillation and remove approximately 500 ml of acetic anhydride and acetic acid.
- Allow the remaining mixture to cool, then add 1000 ml of water.
- Extract the aqueous mixture with two 250 ml portions of dichloromethane.
- Combine the organic layers and wash with a cold, dilute sodium hydroxide solution until the organic layer is no longer acidic.
- Dry the dichloromethane solution over anhydrous sodium sulfate.
- Distill off the dichloromethane under atmospheric pressure.
- Remove the remaining volatile components under vacuum.
- Purify the crude **phenylacetone** by vacuum distillation.

Reduction of Phenylacetone to 1-Phenyl-2-propanol (Meerwein-Ponndorf-Verley Reduction)

This protocol describes the reduction of **phenylacetone** using aluminum isopropoxide.

Materials:

- **Phenylacetone**
- Aluminum isopropoxide
- Isopropanol (anhydrous)
- Distillation apparatus
- Heating mantle

Procedure:

- Set up a distillation apparatus with a round-bottom flask, a condenser, and a receiving flask.
- In the round-bottom flask, dissolve **phenylacetone** in a large excess of anhydrous isopropanol.
- Add aluminum isopropoxide to the solution. The reaction is typically carried out with a catalytic amount of the alkoxide.
- Heat the mixture to a gentle reflux. The acetone formed during the reaction has a lower boiling point than isopropanol and can be slowly distilled off to drive the equilibrium towards the product.^{[9][10]}
- Continue the reaction until the starting material is consumed (monitoring by TLC or GC).
- After the reaction is complete, cool the mixture and hydrolyze the aluminum salts by carefully adding a dilute acid (e.g., HCl).
- Extract the product with a suitable organic solvent (e.g., ether).
- Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to obtain the crude 1-phenyl-2-propanol, which can be further purified by distillation.

Oxidation of Phenylacetone to Phenylacetic Acid

This protocol outlines the oxidation of **phenylacetone** using an oxidizing agent such as potassium permanganate.

Materials:

- **Phenylacetone**
- Potassium permanganate (KMnO_4)
- Sodium carbonate (Na_2CO_3)
- Sulfuric acid (H_2SO_4) (dilute)
- Sodium bisulfite (NaHSO_3)
- Diethyl ether
- Beaker
- Stirring apparatus
- Separatory funnel

Procedure:

- In a beaker, prepare a solution of sodium carbonate in water and add the **phenylacetone**.
- While stirring vigorously, slowly add a solution of potassium permanganate in water. The addition should be controlled to maintain a manageable reaction temperature.
- Continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
- Filter the mixture to remove the manganese dioxide (MnO_2) precipitate.
- To the filtrate, add sodium bisulfite to reduce any remaining permanganate.

- Acidify the solution with dilute sulfuric acid to precipitate the phenylacetic acid.
- Extract the phenylacetic acid with diethyl ether.
- Wash the ether extract with water, dry it over anhydrous sodium sulfate, and evaporate the ether to obtain the crude phenylacetic acid.
- The crude product can be purified by recrystallization.

GC-MS Analysis of Phenylacetone

This protocol provides a general method for the analysis of **phenylacetone** using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5MS or equivalent)

Sample Preparation:

- Prepare a stock solution of **phenylacetone** in a suitable solvent (e.g., methanol or dichloromethane) at a known concentration.
- Create a series of calibration standards by diluting the stock solution to various concentrations.
- For unknown samples, dissolve a known amount of the sample in the chosen solvent. If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.[3]

GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Split or splitless, depending on the concentration of the analyte.
- Carrier Gas: Helium at a constant flow rate.

- Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 40-400.

Data Analysis:

- Identify **phenylacetone** in the chromatogram based on its retention time, which should be confirmed by analyzing a pure standard under the same conditions.
- Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library or a pure standard. Key fragments for **phenylacetone** include m/z 134 (M+), 91 (tropylium ion), and 43 (acetyl cation).

Visualizations

Amphetamine Metabolism Pathway

The following diagram illustrates the metabolic pathway of amphetamine in the human liver, which involves the flavin-containing monooxygenase 3 (FMO3) enzyme and leads to the formation of **phenylacetone**.^[2]

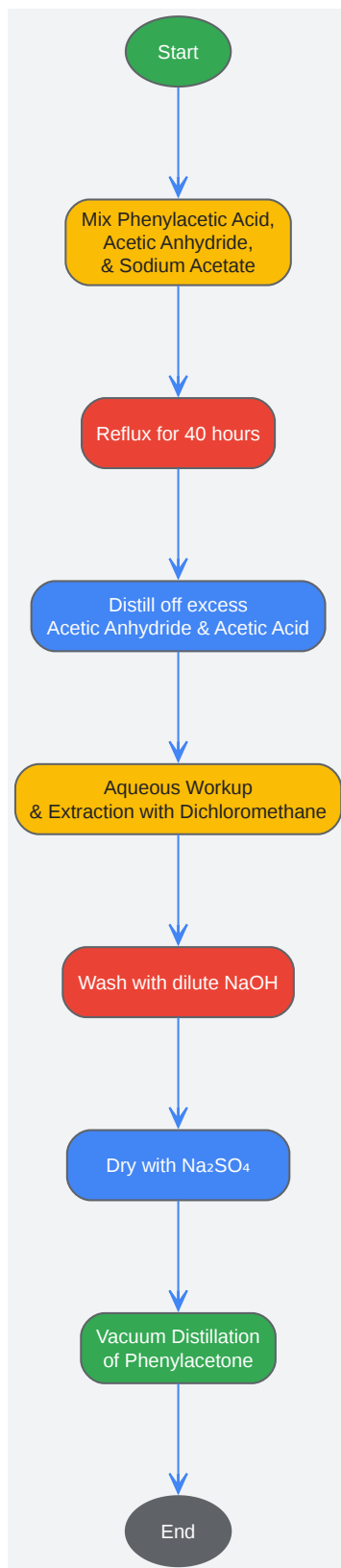


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Caption: Metabolic pathway of amphetamine to hippuric acid via **phenylacetone**.

Experimental Workflow: Synthesis of Phenylacetone

The following diagram outlines the key steps in the synthesis of **phenylacetone** from phenylacetic acid and acetic anhydride.



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Caption: Workflow for the synthesis of **phenylacetone**.

Conclusion

Phenylacetone is a versatile chemical intermediate with significant applications in both legitimate industries and, notoriously, in the clandestine production of controlled substances. A thorough understanding of its chemical properties, reactivity, and associated experimental protocols is crucial for researchers, scientists, and professionals in drug development and forensic science. The information provided in this guide serves as a comprehensive technical resource to support these endeavors.

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